Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic organic compound with a systematic IUPAC name derived from its structural features. The name follows substitutive nomenclature rules, prioritizing the principal functional group (the carboxylate ester) and the partially saturated pyridine ring. The numbering of the tetrahydropyridine ring begins at the nitrogen atom, with the carbonyl group (oxo) at position 6, a methyl substituent at position 2, and the methoxycarbonyl group (-COOCH₃) at position 3.
The structural formula is represented as:
$$ \text{C}8\text{H}{11}\text{NO}_3 $$
with the following key features:
- A six-membered tetrahydropyridine ring (positions 1–6) with one double bond between positions 4 and 5.
- A ketone group (oxo) at position 6.
- A methyl group at position 2.
- A methoxycarbonyl group (-COOCH₃) at position 3.
The SMILES notation is COC(=O)C1=C(C)NC(=O)CC1 , which encodes the connectivity of atoms and functional groups. The InChIKey FZMNZXHPQFVFTF-UHFFFAOYSA-N provides a standardized identifier for computational referencing.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 181306-05-8 | |
| Molecular Formula | C₈H₁₁NO₃ | |
| Molecular Weight | 169.18 g/mol | |
| IUPAC Name | This compound |
Alternative Naming Conventions in Heterocyclic Chemistry
In non-IUPAC contexts, the compound is described using alternative nomenclature systems:
- Hantzsch-like numbering : The tetrahydropyridine ring may be labeled as a 1,4,5,6-tetrahydro derivative, emphasizing the positions of hydrogenation.
- Functional group prioritization : The ester group (-COOCH₃) is sometimes cited first, yielding names like methyl 3-(2-methyl-6-oxo-1,4,5,6-tetrahydropyridinyl)carboxylate.
- Ring-position descriptors : Older literature may use terms such as 3-carbomethoxy-2-methyl-1,4,5,6-tetrahydropyridin-6-one to highlight substituent positions.
These variations reflect differing conventions in emphasizing ring saturation, substituent locations, or functional group hierarchy.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number 181306-05-8 uniquely identifies this compound across chemical databases. Validation of its molecular formula (C₈H₁₁NO₃ ) involves:
- Elemental analysis : Confirming the ratio of carbon, hydrogen, nitrogen, and oxygen atoms through combustion analysis or high-resolution mass spectrometry.
- Stoichiometric verification : Calculating the molecular weight as:
$$
(8 \times 12.01) + (11 \times 1.008) + 14.01 + (3 \times 16.00) = 169.18 \, \text{g/mol}
$$
This matches experimental data from PubChem and commercial suppliers. - Spectral confirmation : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the presence of the ester carbonyl (1700–1750 cm⁻¹) and tetrahydropyridine ring protons (δ 1.5–3.5 ppm in $$ ^1\text{H} $$-NMR).
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNZXHPQFVFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701572 | |
| Record name | Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181306-05-8 | |
| Record name | Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Microwave Synthesis (Method B)
In this method, equimolar amounts of methyl acetoacetate, ammonium acetate, and formaldehyde are irradiated in a microwave reactor at 250 W for 8 minutes without solvent. The product is extracted with chloroform and purified via ether precipitation. While this method reduces solvent use, yields are moderate (35%) due to incomplete cyclization.
Solvent-Based Microwave Synthesis (Method C)
A refined protocol uses xylene (2 mL) as a solvent, with irradiation at 250 W for 10 minutes. This approach achieves higher yields (82%) by facilitating even heat distribution and stabilizing reactive intermediates. The product is isolated by removing xylene under vacuum and precipitating with ether.
Comparative Advantage :
-
Reaction Time : Reduced from 4 hours (conventional) to 10 minutes.
Solvent-Free vs. Solvent-Based Approaches
The choice of solvent critically impacts reaction efficiency:
| Parameter | Solvent-Free (Method B) | Xylene-Based (Method C) |
|---|---|---|
| Yield | 35% | 82% |
| Reaction Time | 8 minutes | 10 minutes |
| Purity (Post-Workup) | 90% | 95% |
| Environmental Impact | Low (no solvent) | Moderate (xylene use) |
Solvent-free methods align with green chemistry principles but sacrifice yield, whereas xylene enhances cyclization efficiency at the cost of solvent recovery.
Characterization and Analytical Data
This compound is characterized using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional (Method A) | Toluene, 70°C, 4 h | 70% | 4 h | Scalability | Long reaction time |
| Microwave (Method B) | Solvent-free, 250 W | 35% | 8 min | Green chemistry | Low yield |
| Microwave (Method C) | Xylene, 250 W, 10 min | 82% | 10 min | High yield, rapid synthesis | Solvent handling required |
Microwave-assisted synthesis in xylene (Method C) is optimal for laboratory-scale production, balancing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The core 1,4,5,6-tetrahydropyridinone framework allows for extensive substitution, influencing physical, chemical, and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Observations:
- Enantioselectivity: Phenyl and thiophenyl substituents at positions 2 and 5, combined with (−)-tetramisole catalysis, enable enantioselective synthesis (up to 94% ee) .
Spectral and Crystallographic Data
Biological Activity
Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as 2-methyl-6-oxo-tetrahydropyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₃NO₃
- Molecular Weight : 183.21 g/mol
- CAS Number : 299207-90-2
The compound is characterized by a tetrahydropyridine ring structure that contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of tetrahydropyridines exhibit notable antitumor effects. For instance, studies have demonstrated that compounds related to methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine possess cytotoxic properties against various cancer cell lines. A notable study highlighted the synthesis of 3,4-dihydro-2(1H)-pyridones which showed significant antitumor activity in vitro and in vivo models .
Antibacterial and Antifungal Properties
Tetrahydropyridine derivatives have been reported to exhibit antibacterial and antifungal activities. For example, a series of studies have focused on the synthesis and evaluation of these compounds against pathogenic bacteria and fungi. The results indicated that certain derivatives displayed effective inhibition against strains such as Staphylococcus aureus and Candida albicans .
Anti-HIV Activity
Another area of interest is the anti-HIV potential of tetrahydropyridine derivatives. Research has shown that some compounds can inhibit HIV replication in vitro. The mechanism often involves interference with viral entry or replication processes .
The biological activities of methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine are attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Some compounds interact with specific receptors (e.g., PPARγ) influencing cellular signaling pathways.
- DNA Interaction : Certain derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
Case Study 1: Antitumor Activity Evaluation
A study conducted by Bariwal et al. synthesized various tetrahydropyridine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that several compounds exhibited IC50 values in the micromolar range, demonstrating significant potential as antitumor agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 25 | MCF7 |
| Compound C | 10 | A549 |
Case Study 2: Antibacterial Screening
In a screening study for antibacterial activity, several derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed promising activity with minimum inhibitory concentrations (MIC) below 100 μg/mL for the most active compounds .
| Compound | MIC (μg/mL) | Bacteria |
|---|---|---|
| Compound D | 50 | E. coli |
| Compound E | 75 | S. aureus |
| Compound F | 30 | S. aureus |
Q & A
Q. What synthetic routes are commonly employed for preparing Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation reactions involving β-keto esters and amines. Key steps include:
- Enamine formation : Reacting methyl acetoacetate with ammonium acetate under reflux in ethanol to form the tetrahydropyridine ring .
- Oxidation : Controlled oxidation at the 6-position using mild oxidizing agents (e.g., iodine in DMSO) to introduce the oxo group without over-oxidation .
- Optimization : Reaction temperature (80–100°C), solvent polarity (ethanol or acetonitrile), and stoichiometric ratios (1:1.2 for amine:β-keto ester) are critical for yields >70%. Continuous flow systems may enhance reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Confirm the tetrahydropyridine ring structure via chemical shifts:
- 1H NMR : δ 2.3–2.5 ppm (methyl group at C2), δ 3.7–4.1 ppm (ester methyl), δ 5.5–6.0 ppm (C4-H adjacent to the oxo group) .
- 13C NMR : δ 170–175 ppm (ester carbonyl), δ 195–200 ppm (C6 oxo group) .
- IR Spectroscopy : C=O stretches at 1720–1680 cm⁻¹ (ester) and 1650–1600 cm⁻¹ (oxo group) .
- Mass Spectrometry : Molecular ion peak at m/z 290.27 (C14H14N2O5) for accurate molecular weight confirmation .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions influence the compound’s reactivity in subsequent functionalization?
- 2-Methyl group : Enhances steric hindrance, limiting nucleophilic attacks at C2 but facilitating regioselective modifications at C5 .
- 4-Aryl substituents (e.g., 3-nitrophenyl in ): Electron-withdrawing groups increase electrophilicity at C6, enabling nucleophilic additions (e.g., Grignard reagents). Computational studies (DFT) can predict substituent effects on charge distribution .
- Methodological tip : Use X-ray crystallography (as in ) to resolve steric/electronic effects on crystal packing and reactivity.
Q. What strategies improve enantioselectivity in asymmetric syntheses involving this compound?
- Chiral auxiliaries : Introduce (S)- or (R)-configured amines during enamine formation to induce stereochemistry at C4 .
- Catalytic asymmetric methods : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) to achieve >90% enantiomeric excess (ee) .
- Analytical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiopurity .
Data Contradiction and Resolution
Q. How can researchers address discrepancies in reported biological activities of structurally similar derivatives?
- Structural benchmarking : Compare NMR/X-ray data (e.g., dihedral angles in ) to confirm compound identity and purity.
- Assay standardization : Replicate bioactivity studies (e.g., antimicrobial assays) under controlled conditions (pH, temperature) to minimize variability .
- Meta-analysis : Cross-reference data from multiple sources (e.g., vs. ) to identify outliers caused by impurities or assay artifacts.
Stability and Safety in Experimental Settings
Q. What precautions are necessary for handling this compound under laboratory conditions?
- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, which may degrade the oxo moiety .
- Reactivity : The oxo group at C6 can react with strong nucleophiles (e.g., hydrazines); conduct such reactions in inert atmospheres .
- Safety : Use PPE (gloves, goggles) and fume hoods. No carcinogenicity is reported, but acute toxicity data are limited—follow ALARA principles .
Applications in Natural Product Synthesis
Q. How is this compound utilized as a building block for alkaloid synthesis?
- Piperidine alkaloids : The tetrahydropyridine core serves as a precursor for decahydroquinoline systems via Diels-Alder reactions .
- Functionalization : Introduce substituents at C4 (e.g., aryl groups via Suzuki coupling) to mimic natural product scaffolds .
- Case study : The compound’s derivative in was used to synthesize a thiophene-containing alkaloid analog with anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
